molecular formula C18H21N5O3 B315192 4-amino-N-(2-{[(2-ethoxynaphthalen-1-yl)methyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide

4-amino-N-(2-{[(2-ethoxynaphthalen-1-yl)methyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide

Cat. No.: B315192
M. Wt: 355.4 g/mol
InChI Key: ZERMOLYIYYCIGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N-(2-{[(2-ethoxynaphthalen-1-yl)methyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxadiazole ring, a naphthyl group, and an ethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(2-{[(2-ethoxynaphthalen-1-yl)methyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(2-{[(2-ethoxynaphthalen-1-yl)methyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and ethoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-amino-N-(2-{[(2-ethoxynaphthalen-1-yl)methyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe in biological studies to investigate cellular processes and molecular interactions.

    Industrial Applications: The compound may find use in the synthesis of advanced polymers or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-amino-N-(2-{[(2-ethoxynaphthalen-1-yl)methyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: It can inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects.

    Modulating Receptors: The compound may bind to and modulate the activity of certain receptors, affecting cellular signaling pathways.

    Interacting with DNA/RNA: It can interact with nucleic acids, potentially affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-(2-{[(2-ethoxynaphthalen-1-yl)methyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide is unique due to its combination of an oxadiazole ring, a naphthyl group, and an ethoxy substituent

Properties

Molecular Formula

C18H21N5O3

Molecular Weight

355.4 g/mol

IUPAC Name

4-amino-N-[2-[(2-ethoxynaphthalen-1-yl)methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C18H21N5O3/c1-2-25-15-8-7-12-5-3-4-6-13(12)14(15)11-20-9-10-21-18(24)16-17(19)23-26-22-16/h3-8,20H,2,9-11H2,1H3,(H2,19,23)(H,21,24)

InChI Key

ZERMOLYIYYCIGB-UHFFFAOYSA-N

SMILES

CCOC1=C(C2=CC=CC=C2C=C1)CNCCNC(=O)C3=NON=C3N

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)CNCCNC(=O)C3=NON=C3N

Origin of Product

United States

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